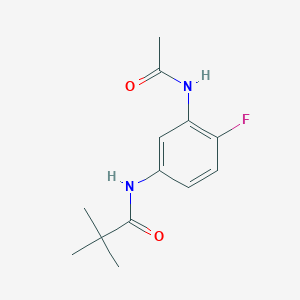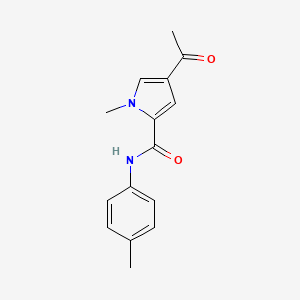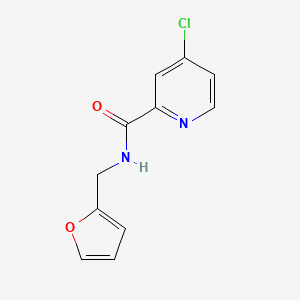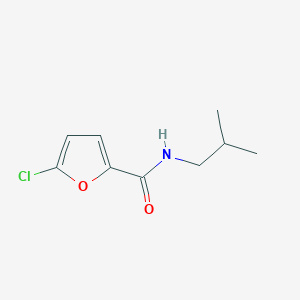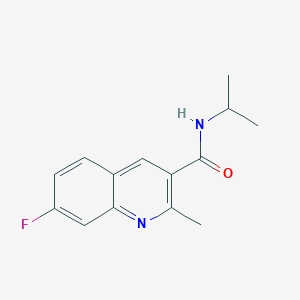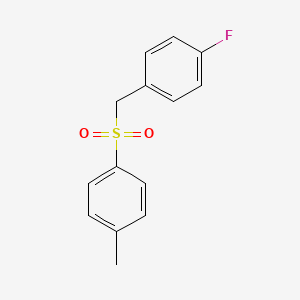
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
作用機序
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine. When (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone binds to the receptor, it enhances the binding of acetylcholine and increases the activity of the receptor. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. In the brain, it has been shown to improve cognitive function by enhancing the activity of the α7 nicotinic acetylcholine receptor. In cancer cells, it has been shown to induce apoptosis, leading to the inhibition of cell growth. (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
実験室実験の利点と制限
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments, including its ability to enhance the activity of the α7 nicotinic acetylcholine receptor and inhibit the growth of cancer cells. However, there are also limitations to its use, including the potential for off-target effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Another direction is to explore its potential use in the treatment of other types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
合成法
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized using various methods, including the reaction of 3-(6-methoxypyridin-3-yl)-3,6-dihydro-2H-pyridin-4-one with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3-(6-methoxypyridin-3-yl)-3,6-dihydro-2H-pyridin-4-one with benzaldehyde in the presence of sodium borohydride.
科学的研究の応用
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been studied for its potential use in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWIWMCDQBYNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)

